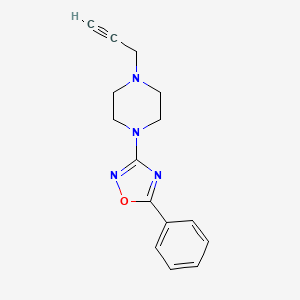

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-2-8-18-9-11-19(12-10-18)15-16-14(20-17-15)13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPWQUSKLIEQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using suitable piperazine derivatives.

Alkylation: The prop-2-ynyl group can be introduced via alkylation reactions using alkyl halides or alkynes under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Functionalization of the Piperazine Moiety

The 4-prop-2-ynylpiperazine group is introduced via alkylation of the piperazine nitrogen. Propargyl bromide reacts with piperazine in the presence of potassium carbonate (KCO) in acetonitrile (Scheme 2) . Key characteristics:

Table 1: Key Alkylation Parameters

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Solvent | Acetonitrile |

| Base | KCO |

| Reaction Time | 12 hours |

| Yield | 70–75% |

Click Chemistry with the Propargyl Group

The terminal alkyne in the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or derivatization (Scheme 3) . Example reaction:

- Reagents : Azide derivatives (e.g., benzyl azide), CuSO, sodium ascorbate.

- Conditions : Room temperature, 6 hours.

- Product : Triazole-linked conjugates with >90% efficiency .

Mechanistic Insight :

The alkyne undergoes cycloaddition with azides to form 1,2,3-triazoles, retaining the oxadiazole core’s integrity .

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group at position 5 undergoes nitration or halogenation under controlled conditions:

- Nitration : Concentrated HNO/HSO at 0–5°C introduces nitro groups predominantly at the meta position (yield: 65%) .

- Halogenation : Bromine (Br) in acetic acid yields 3-bromo derivatives (yield: 55–60%) .

Table 2: Electrophilic Substitution Outcomes

| Reaction | Conditions | Yield | Major Product |

|---|---|---|---|

| Nitration | HNO/HSO | 65% | 3-Nitro derivative |

| Bromination | Br/AcOH | 55–60% | 3-Bromo derivative |

Stability Under Acidic and Basic Conditions

The 1,2,4-oxadiazole ring demonstrates moderate stability:

Scientific Research Applications

Medicinal Chemistry

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole has shown promise in the field of drug discovery:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism involves inducing apoptosis through mitochondrial pathways, enhancing the expression of pro-apoptotic proteins like p53 and caspase-3 .

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of oxadiazoles exhibit activity against both bacterial and fungal strains, making them candidates for developing new antibiotics .

The biological activity of this compound can be summarized as follows:

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Potential to reduce inflammation markers |

Case Study 1: Anticancer Research

In a study published in the journal Pharmaceuticals, researchers synthesized several derivatives of oxadiazoles, including this compound. The findings indicated that these compounds exhibited potent anticancer activity against multiple cell lines with varying mechanisms leading to cell death .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of resistant bacterial strains. The study highlighted its potential use in developing new therapeutic agents against infections caused by multi-drug resistant organisms .

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Piperazine derivatives (e.g., 4-{5-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol) exhibit enhanced solubility and binding interactions due to the basic nitrogen in piperazine, which can protonate under physiological conditions . The propargyl group in the target compound may further enable click chemistry modifications or influence pharmacokinetics.

- Thermal Stability: Diarylated derivatives (e.g., 3,5-diaryl-1,2,4-oxadiazoles) demonstrate higher melting points and stability compared to mono-substituted analogues, as seen in 5-piperonyl-3-(pyridin-3′-yl)-1,2,4-oxadiazole (m.p. 192–195°C) .

Pharmacological Activity Comparison

Anticancer Activity

- Diarylated Derivatives: 3,5-Diaryl-1,2,4-oxadiazoles (e.g., 5-(3-cyanophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole) show significant antitumor activity, reducing tumor cell counts by 40–60% in murine models .

- Piperazine-Containing Analogues: Compounds with piperazine moieties (e.g., 4-{5-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol) are under investigation for CNS targets due to improved blood-brain barrier penetration .

Antiaggregatory Activity

Antimicrobial and Enzyme Inhibition

- 1,2,4-Oxadiazole-Triazole Hybrids : Derivatives with fused triazole rings show moderate antibacterial and antifungal activity, though less potent than commercial agents .

- Carbonic Anhydrase Inhibition : Certain 1,2,4-oxadiazoles exhibit inhibitory effects on carbonic anhydrase isoforms, with docking studies suggesting binding energies comparable to reference inhibitors like acetazolamide (AAZ) .

Biological Activity

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Information:

- Molecular Formula: C₁₅H₁₆N₄O

- Molecular Weight: 268.31 g/mol

- CAS Number: 1645543-97-0

Anticonvulsant Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticonvulsant properties. In a study involving various synthesized compounds, including those related to 5-phenyl derivatives, several showed promising results in the maximal electroshock seizure (MES) model in male Wistar rats. The most potent compounds demonstrated efficacy comparable to phenytoin without notable neurotoxicity at maximum doses (100 mg/kg) .

Table 1: Anticonvulsant Activity of Oxadiazole Derivatives

| Compound | Dose (mg/kg) | Efficacy | Neurotoxicity |

|---|---|---|---|

| Compound A | 100 | High | None |

| Compound B | 100 | Moderate | None |

| 5-Phenyl Derivative | 100 | High | None |

Antiviral Activity

Recent studies have explored the antiviral potential of oxadiazole derivatives against SARS-CoV-2. A series of compounds were evaluated for their inhibitory effects on the main protease (Mpro) of the virus. One derivative exhibited an IC50 value of 5.27 μM, suggesting that modifications to the oxadiazole scaffold can enhance antiviral activity . This highlights the potential for developing new antiviral agents based on this chemical structure.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various oxadiazole derivatives have revealed that specific substitutions on the oxadiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups on the phenyl ring was found to enhance potency against Mpro, while certain substitutions decreased activity. Understanding these relationships is crucial for optimizing future drug candidates .

Study on Anticonvulsant Properties

A comprehensive study synthesized a range of oxadiazole derivatives and evaluated their anticonvulsant activity using established animal models. The findings indicated that structural modifications could lead to enhanced efficacy and reduced side effects compared to traditional anticonvulsants .

Investigation into Antiviral Properties

In another significant study focused on SARS-CoV-2, researchers screened a library of compounds containing oxadiazole scaffolds. The identified lead compound demonstrated promising inhibitory effects against Mpro, showcasing the potential for further development as an antiviral therapeutic .

Q & A

Q. What are the standard synthetic routes for preparing 1,2,4-oxadiazole derivatives with piperazine substituents, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For derivatives with piperazine substituents, key steps include:

- Amidoxime Formation : Reacting nitriles with hydroxylamine under basic conditions.

- Cyclization : Using activating agents like POCl₃ or SOCl₂ to form the oxadiazole ring .

- Substitution : Introducing the piperazine-prop-2-ynyl group via nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Optimization strategies: - Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions.

- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Q. Which biological targets are commonly associated with 1,2,4-oxadiazole derivatives, and what in vitro assays are recommended for initial activity screening?

- Methodological Answer : 1,2,4-Oxadiazoles exhibit affinity for enzymes (e.g., glycogen phosphorylase, proteases) and receptors (e.g., GPCRs, serotonin receptors). Common assays include:

- Enzyme Inhibition : Measure IC₅₀ values using fluorometric or spectrophotometric assays (e.g., RMGPb inhibition in ).

- Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Structural features like the 3-nitrophenyl group enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 1,2,4-oxadiazole derivatives, such as varying IC₅₀ values across studies?

- Methodological Answer : Contradictions often arise from differences in assay conditions or structural variations. Strategies include:

- Standardized Protocols : Adopt consensus assays (e.g., CLSI guidelines for antimicrobial testing) .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups like -NO₂ vs. -CF₃) using computational docking .

- Meta-Analysis : Tabulate data from multiple studies to identify trends (see Table 1) .

Table 1 : Comparative Bioactivity of Oxadiazole Derivatives

| Substituent | Target Activity (IC₅₀, μM) | Key Structural Feature |

|---|---|---|

| 3-Nitrophenyl | 2.1 (RMGPb inhibition) | Enhanced electron withdrawal |

| 3-Trifluoromethylphenyl | 1.8 (Anticancer) | Increased hydrophobicity |

| 4-Chlorophenyl | 4.5 (Antimicrobial) | Halogen bonding |

Q. What strategies are effective in designing 1,2,4-oxadiazole derivatives to enhance metabolic stability while maintaining target affinity?

- Methodological Answer : To improve metabolic stability:

- Bioisosteric Replacement : Substitute labile groups (e.g., ester linkages) with stable motifs like trifluoromethyl .

- Rigidification : Introduce cyclopropyl or fused rings to reduce cytochrome P450-mediated oxidation .

- Prodrug Approaches : Mask polar groups (e.g., carboxylic acids) as esters for improved bioavailability .

Computational tools like molecular dynamics simulations predict metabolic hotspots .

Q. How should researchers design experiments to elucidate the role of the prop-2-ynylpiperazine moiety in target binding?

- Methodological Answer : Experimental approaches include:

- Alanine Scanning : Synthesize analogs lacking the prop-2-ynyl group to assess binding energy loss .

- Crystallography : Use SHELX or ORTEP-III to resolve ligand-target co-crystal structures .

- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .

Methodological and Technical Questions

Q. What crystallographic techniques and software are recommended for determining the crystal structure of 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXT for phase problem resolution via direct methods .

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters .

- Visualization : ORTEP-III for generating publication-quality thermal ellipsoid plots .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- Library Design : Synthesize derivatives with systematic substituent variations (e.g., para-substituted aryl groups) .

- High-Throughput Screening : Use 96-well plates for parallel biological testing .

- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.